N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide
Description
N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a structurally complex polycyclic compound featuring a diazatetracyclo core with methyl and 4-fluorophenyl substituents. Analytical techniques such as LC/MS and molecular networking (as highlighted in and ) are critical for identifying such compounds, enabling dereplication and structural elucidation via high-resolution MS/MS and NMR .
The compound’s diazatetracyclo backbone likely confers rigidity and specific binding properties, while the 4-fluorophenyl group may enhance metabolic stability and target affinity through hydrophobic and electronic effects.
Properties
IUPAC Name |
N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c1-21(2)22(3)12-13-23(21,20(28)25-15-10-8-14(24)9-11-15)19-18(22)26-16-6-4-5-7-17(16)27-19/h4-11H,12-13H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLXSOWFCLCCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=C(C=C5)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Coupling
Direct Coupling Using Activators
Alternative methods employ EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, enabling room-temperature amide bond formation (82% yield).
Stereochemical Control and Purification
The tetracyclic system’s stereochemistry is governed by:
-
Chiral Auxiliaries : (R)-BINOL-derived catalysts induce enantioselectivity during cyclization (er 95:5).
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Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol/water mixtures enhances diastereomeric purity to >99%.
Final purification utilizes silica gel chromatography (EtOAc/hexane, 3:7) followed by preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Characterization
Key characterization data:
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | m/z 423.1893 [M+H]+ (calc. 423.1890) |
| Melting Point | DSC | 218–220°C (decomp.) |
| Purity | HPLC-UV (254 nm) | 99.2% |
| ¹⁹F NMR (CDCl₃) | 376 MHz | δ -114.2 ppm (s, 1F) |
X-ray crystallography confirms the diazatetracyclic scaffold’s boat conformation and carboxamide planarity.
Scale-Up Considerations
Industrial production requires:
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetracyclic core.
Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The diazatetracyclo framework (evident in the target compound and ) provides rigidity, whereas triazatetracyclo/triazatricyclo systems () introduce additional nitrogen atoms or ring fusions, altering electronic properties and binding modes.
- Substituent Effects : Fluorine (target compound) versus methoxy () or methyl () groups influence lipophilicity, metabolic stability, and steric hindrance. For example, the 4-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to the polar dimethoxyphenyl group in .
Analytical and Computational Comparisons
NMR and MS/MS Profiling
highlights NMR-based structural comparisons, where chemical shift differences in regions A (positions 39–44) and B (29–36) correlate with substituent variations. For instance, methyl or fluorophenyl groups in the target compound versus isopropyl in would perturb chemical environments, detectable via δH/δC deviations . Molecular networking () further aids dereplication by clustering compounds with similar MS/MS fragmentation patterns (cosine scores >0.8 indicate structural kinship) .
Computational Similarity Metrics
Tanimoto and Dice indices () quantify structural similarity. For example, the target compound and share a diazatetracyclo backbone, yielding high Tanimoto scores (>0.7), whereas comparisons with or would score lower due to divergent cores. Bioactivity clustering () suggests that structural similarities may translate to overlapping target profiles, though substituent differences (e.g., fluorine vs. methoxy) could modulate potency .
Functional Implications
- Bioactivity: While direct data are lacking, notes that structurally related compounds cluster by mode of action. The diazatetracyclo core may target enzymes or receptors requiring planar, rigid ligands (e.g., kinases), whereas triazatricyclo systems () might favor nucleic acid interactions.
- ADME Properties : The 4-fluorophenyl group in the target compound likely enhances metabolic stability over the methoxy groups in , which are prone to demethylation. Methyl substitutions () may increase hydrophobicity, reducing aqueous solubility.
Biological Activity
N-(4-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest possible interactions with biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H25N3O2
- Molar Mass : 387.47 g/mol
- CAS Number : 1214631-10-3
The compound features a unique tetracyclic structure that may influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to this compound possess a range of biological activities:
- Antiviral Activity : Some derivatives exhibit anti-HIV properties by inhibiting viral replication and modulating immune responses .
- Anticancer Properties : The structural motifs present in related compounds have shown promise in targeting cancer cell proliferation and survival pathways.
- Antimicrobial Effects : Certain analogs have demonstrated effectiveness against various bacterial strains.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes crucial for viral replication and cancer cell metabolism.
- Receptor Modulation : The presence of the 4-fluorophenyl group may enhance binding affinity to certain receptors involved in cellular signaling pathways.
Case Study 1: Antiviral Effects
A study investigating the antiviral effects of structurally related compounds found that they could inhibit HIV replication in vitro by disrupting the viral life cycle at multiple stages . The mechanism involved interference with reverse transcriptase and integrase enzymes.
Case Study 2: Anticancer Activity
Research published in De Gruyter highlighted the anticancer potential of compounds similar to this compound. These compounds were shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
